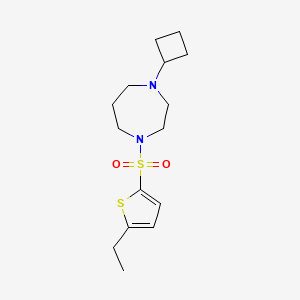

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane, also known as CED, is a synthetic compound that has been developed and studied for its potential applications in scientific research. This compound belongs to the class of diazepanes, which are known for their ability to modulate the activity of certain neurotransmitters in the brain. In

科学的研究の応用

Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones

A study explored a short, two-step approach for synthesizing diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produced 1-sulfonyl 1,4-diazepan-5-ones under specific cyclization conditions, demonstrating a versatile synthetic route for accessing variously substituted diazepanes, potentially useful for further chemical transformations and biological applications (Banfi et al., 2007).

Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups

Another research highlighted the synthesis of 1,4-diazepines through a thermal aza-[5 + 2] cycloaddition reaction, leading to C-sulfonylated 1,4-diazepines. This study presents a novel pathway for the sequential migration of sulfonyl groups, enriching the chemistry of diazepines and expanding their potential applications in synthesizing complex molecular architectures (Heo et al., 2020).

Catalytic Multicomponent Cycloaddition Reactions

The catalytic reaction between pyridines and 1-sulfonyl-1,2,3-triazoles was employed to prepare air-stable azomethine ylides, leading to the first example of catalytic multicomponent [5 + 2] cycloaddition reactions. This process resulted in the formation of biologically active 1,4-diazepine compounds, showcasing a method for constructing biologically relevant structures with potential pharmaceutical applications (Lee et al., 2014).

Synthesis of Biologically Active 1H-1,4-Diazepines

A study described the synthesis of 1H-1,4-diazepines with antimicrobial, antifungal, and anthelmintic activity. The synthesis route involved heterocyclization reactions of specific precursors with ethylenediamine, providing a clear example of the potential application of 1,4-diazepine derivatives in developing new therapeutic agents (Saingar et al., 2011).

特性

IUPAC Name |

1-cyclobutyl-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S2/c1-2-14-7-8-15(20-14)21(18,19)17-10-4-9-16(11-12-17)13-5-3-6-13/h7-8,13H,2-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCRSEFNGBWHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2962161.png)

![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)

![N-[(4-Methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962169.png)